[2,3'-Bipyridine]-4-carboxylic acid
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Overview
Description
[2,3’-Bipyridine]-4-carboxylic acid: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 3 positions, with a carboxylic acid group attached to the 4 position of one of the pyridine rings. Bipyridine derivatives are known for their ability to form complexes with metal ions, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling reaction , where 2-pyridyl zinc bromide reacts with 2-bromopyridine derivatives in the presence of a palladium catalyst. This reaction can be enhanced by microwave irradiation, significantly reducing the reaction time .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions . These reactions include Suzuki, Stille, and Ullmann couplings, which are performed under both homogeneous and heterogeneous conditions. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form bipyridine alcohols.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Bipyridine carboxylates.
Reduction: Bipyridine alcohols.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
[2,3’-Bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-4-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The carboxylic acid group can also engage in hydrogen bonding and other non-covalent interactions, further modulating the compound’s behavior in different environments .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Utilized in the synthesis of viologens, which are important in electrochemical applications.
3,3’-Bipyridine: Studied for its unique electronic properties and potential in material science.
Uniqueness: [2,3’-Bipyridine]-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which imparts distinct chemical reactivity and coordination behavior compared to other bipyridine isomers. This unique structure allows for the formation of specialized metal complexes with tailored properties for specific applications .
Properties
IUPAC Name |
2-pyridin-3-ylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-3-5-13-10(6-8)9-2-1-4-12-7-9/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKFTUSQWWSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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